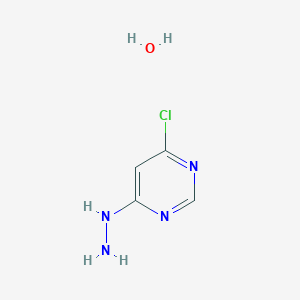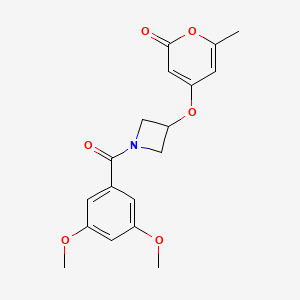
2-ethyl-1H-imidazole-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethyl-1H-imidazole-4,5-dicarboxylic acid” is a derivative of “4,5-Imidazoledicarboxylic acid”, which is an imidazole used for research purposes . It is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Reaction Pathways
2-ethyl-1H-imidazole-4,5-dicarboxylic acid, as part of the imidazole compounds, is involved in antioxidant capacity assays like the ABTS/potassium persulfate decolorization assay. This assay is significant for evaluating the antioxidant capacity, with imidazole compounds forming coupling adducts with ABTS radicals or undergoing oxidation. The exact contribution of these reactions to the total antioxidant capacity and the relevance of their oxidation products are areas of ongoing research. The specific reactions, like coupling, might influence the comparison between antioxidants, highlighting the importance of understanding these processes in applications involving antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antimicrobial Agent Potential
Imidazole compounds have been utilized extensively due to their antimicrobial properties, serving as intermediaries in the synthesis of antifungal drugs and pesticides. With a significant focus on imidazole's activity against microbial resistance, there's an emphasis on synthesizing more derivatives in the laboratory to inhibit the growth of new strains of organisms, signifying the potential for this compound derivatives to contribute to antimicrobial research (American Journal of IT and Applied Sciences Research, 2022).
Antitumor Activity
Derivatives of imidazole, including this compound, are being investigated for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole have shown promise, some even progressing to preclinical testing stages. The exploration of these structures is pertinent to discovering new antitumor drugs and compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis of Pharmaceutical Compounds
Imidazole derivatives, including this compound, are foundational in the development of various pharmacological preparations. The unique position of imidazole derivatives in medicinal chemistry, being part of natural compounds and medicinal preparations, underlines the importance of synthesizing biologically active and practically useful molecules with an obligatory imidazole cycle. This synthesis is crucial for developing new effective domestic pharmacological preparations and biologically active substances (Kaldybayeva, Malmakova, Yu, & Neborak, 2022).
Wirkmechanismus
Target of Action
Similar compounds such as 4,5-imidazoledicarboxylic acid have been used in the synthesis of n-substituted cyclic imides with anticancer and anti-inflammatory activities, and to prepare imidazolecarboxamide derivatives with cannabinoid cb2 receptor antagonistic activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and π-π stacking interactions due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to play a role in various biochemical processes, including the regulation of ph in biological systems and the coordination of metal ions in enzymes .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .
Eigenschaften
IUPAC Name |
2-ethyl-1H-imidazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-3-8-4(6(10)11)5(9-3)7(12)13/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABYSXCDWOEBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031976 |
Source


|
| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-22-6 |
Source


|
| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) primarily used for in the provided research papers?
A1: H3EIDC is primarily employed as an organic ligand in the synthesis of metal-organic frameworks (MOFs) [, , , , , , , , ]. These MOFs have potential applications in areas like gas adsorption, catalysis, and photoluminescence.
Q2: How does the structure of H3EIDC influence the dimensionality and topology of the resulting MOFs?
A2: H3EIDC can be singly, doubly, or triply deprotonated, adopting various coordination modes (μ1 to μ5) with metal ions [, , ]. This versatility leads to diverse structural motifs, ranging from 0D tetranuclear squares [] to 3D frameworks with specific topologies like SrSi2 [] and (83)2(85.10)-tfc []. The alkyl substituent on the 2-position of the imidazole ring also plays a role in determining the overall symmetry and packing of the framework [].
Q3: What are some interesting properties observed in MOFs containing H3EIDC?
A3: H3EIDC-based MOFs exhibit several interesting properties, including:
- Photoluminescence: Many of the reported MOFs, particularly those incorporating d10 metals like Zn(II) and Cd(II), display strong blue emissions at room temperature, making them potentially useful in optoelectronic applications [, ].
- Magnetic Properties: The presence of paramagnetic metal centers like Co(II) and Ni(II) in H3EIDC-based MOFs can lead to interesting magnetic behaviors. For instance, antiferromagnetic interactions between Co(II) centers have been observed [, ].
- Gas Adsorption: Some H3EIDC-based MOFs show potential for gas adsorption, particularly after the removal of guest molecules from their frameworks, opening avenues for applications in gas storage and separation [].
Q4: Are there any challenges associated with using H3EIDC in MOF synthesis?
A4: Controlling the degree of deprotonation and coordination modes of H3EIDC can be challenging []. Factors like solvent, pH, and metal-to-ligand ratio significantly influence the final structure of the MOF [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)
![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)
![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)




![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)

![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride](/img/structure/B2825675.png)
